Iodomethyl methyl ether

Catalog No.
S1506758
CAS No.
13057-19-7
M.F
C2H5IO
M. Wt
171.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodomethyl methyl ether

CAS Number

13057-19-7

Product Name

Iodomethyl methyl ether

IUPAC Name

iodo(methoxy)methane

Molecular Formula

C2H5IO

Molecular Weight

171.96 g/mol

InChI

InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3

InChI Key

UUSXSNJAQDJKCG-UHFFFAOYSA-N

SMILES

COCI

Canonical SMILES

COCI

The exact mass of the compound Iodomethyl methyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iodomethyl methyl ether (CAS 13057-19-7) is an alpha-halo ether primarily utilized as an electrophilic alkylating agent for the introduction of the methoxymethyl (MOM) protecting group and for the halomethylation of aromatic polymers . Characterized by the greater leaving-group ability of the iodide ion compared to lighter halides, MOM-I functions as a specialized reagent in complex organic synthesis when mild reaction conditions are mandatory. Commercially supplied as a stabilized liquid (often with copper to prevent degradation), it offers a critical alternative to traditional chloromethylating agents, providing accelerated reaction kinetics and distinct chemoselectivity profiles essential for advanced pharmaceutical and materials manufacturing .

Substituting MOM-I with the more common and less expensive chloromethyl methyl ether (MOM-Cl) frequently fails in advanced synthetic workflows due to fundamental differences in leaving-group kinetics and byproduct generation [1]. MOM-Cl is significantly less electrophilic, often failing to fully protect sterically hindered secondary or tertiary alcohols without the application of harsh bases or elevated temperatures that can degrade sensitive substrates[2]. Furthermore, the chloride ions liberated during MOM-Cl reactions act as competing nucleophiles, which can irreversibly displace existing halogens (such as primary iodides) on the target molecule [1]. Finally, the regulatory and safety burdens of MOM-Cl—which is heavily restricted due to its association with the potent carcinogen bis(chloromethyl) ether—make direct substitution operationally prohibitive for many modern facilities [2].

Prevention of Nucleophilic Chloride Displacement in Halogenated Substrates

In the synthesis of complex intermediates such as (-)-allosamizoline precursors containing primary iodides, the choice of MOM reagent dictates the structural integrity of the product. Using MOM-Cl generates chloride ions in situ that displace the primary iodide, resulting in a bis-protected primary alkylchloride byproduct [1]. Switching to MOM-I eliminates this side reaction, yielding 76% of the desired bis-protected iodo-product while recovering 22% of the mono-protected precursor without any chloride displacement[1].

Evidence DimensionProduct integrity and yield of desired iodo-intermediate
Target Compound Data76% yield of bis-protected iodo-product (no halogen exchange)
Comparator Or BaselineMOM-Cl (Yields unwanted primary alkylchloride byproduct)
Quantified DifferenceComplete elimination of chloride-displacement byproducts
ConditionsDiol protection in CH2Cl2 with Hünig's base at room temperature

Buyers synthesizing halogenated APIs must procure MOM-I to prevent irreversible substrate degradation caused by chloride nucleophilicity.

Accelerated Alkylation Kinetics for Hindered Hydroxyls

The protection of tertiary or sterically hindered secondary alcohols is notoriously sluggish with standard alpha-chloro ethers. For example, in the total synthesis of (+)-aspicilin, protecting a hindered homoallylic alcohol with MOM-Cl requires forcing conditions that risk epimerization or degradation[1]. Utilizing MOM-I allows the reaction to proceed smoothly, achieving 72–86% yields of the MOM-protected material under milder reflux conditions [1].

Evidence DimensionYield of MOM-protected hindered alcohol
Target Compound Data72–86% yield using MOM-I
Comparator Or BaselineMOM-Cl (Requires forcing conditions, prone to low yields or degradation)
Quantified DifferenceEnables >70% yield under conditions where MOM-Cl fails or degrades the substrate
ConditionsRefluxing DME with Hünig's base for 13 h

Procurement of MOM-I is justified when scaling up the protection of unreactive tertiary alcohols that cannot withstand the harsh conditions required by MOM-Cl.

Direct Iodomethylation Efficiency of Styrenic Copolymers

In materials science, functionalizing styrene-divinylbenzene copolymers with halomethyl groups is a critical step for creating ion-exchange resins or supported catalysts. Direct chloromethylation often requires aggressive Lewis acids (e.g., SnCl4) that can cause polymer chain scission [1]. Conversely, utilizing iodomethyl methyl ether with milder catalysts like ZnI2 achieves a highly efficient, quantitative iodomethylation, reaching approximately 51.1% functionalization without the severe degradation associated with harsher chloromethylation protocols [1].

Evidence DimensionPolymer functionalization rate and structural integrity
Target Compound Data~51.1% iodomethylation using ZnI2
Comparator Or BaselineChloromethylation (Requires SnCl4, risks chain scission)
Quantified DifferenceHigh functionalization (51.1%) with reduced polymer degradation
ConditionsStyrene-divinylbenzene copolymer in CS2 at 40 °C for 8 h

Manufacturers of specialty resins and solid-phase supports should select MOM-I to achieve highly reactive iodinated polymers while preserving the polymer backbone.

Elimination of Bis(chloromethyl) Ether Contamination Risks

The commercial use of MOM-Cl is heavily restricted because it frequently contains or generates bis(chloromethyl) ether (bis-CME), a highly potent human carcinogen. The synthesis and utilization of MOM-I—particularly when derived from dimethoxymethane (methylal) and iodotrimethylsilane—proceeds in yields up to 93% without producing bis-CME or the corresponding bis(iodomethyl) ether . This fundamentally alters the safety and regulatory profile of the methoxymethylation step .

Evidence DimensionGeneration of bis-halomethyl ether byproducts
Target Compound Data0% bis(chloromethyl) ether or bis(iodomethyl) ether formed
Comparator Or BaselineMOM-Cl (Known to contain/generate carcinogenic bis-CME)
Quantified DifferenceComplete elimination of a restricted Class 1 carcinogen byproduct
ConditionsSynthesis via dimethoxymethane and iodotrimethylsilane at room temperature

Procurement and EHS teams mandate MOM-I or its safe precursors to bypass the severe regulatory and health hazards associated with bis-CME in MOM-Cl workflows.

Protection of Complex, Halogenated API Intermediates

Directly downstream of its chemoselectivity profile, MOM-I is the reagent of choice for methoxymethylating diols and alcohols in substrates that already contain sensitive leaving groups, such as primary iodides or tosylates [1]. By avoiding the generation of nucleophilic chloride ions, MOM-I prevents unwanted halogen exchange, ensuring high-fidelity protection in multi-step pharmaceutical syntheses[1].

Functionalization of Sterically Hindered Tertiary Alcohols

In the synthesis of macrolides, steroids, and complex natural products, tertiary alcohols often resist protection by standard MOM-Cl [2]. MOM-I provides the necessary electrophilic reactivity to drive these sluggish reactions to completion (often >70% yield) under mild basic conditions, making it an essential procurement item for advanced organic synthesis laboratories [2].

Synthesis of Highly Reactive Polymer Supports

For the production of specialized ion-exchange resins, Merrifield-type solid supports, and polymer-bound catalysts, direct iodomethylation using MOM-I offers a distinct advantage [3]. It achieves high functionalization rates under milder Lewis acid catalysis than chloromethylation, preserving the polymer backbone while installing a highly reactive iodide leaving group for subsequent downstream modifications[3].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Health Hazard

Other CAS

13057-19-7

Wikipedia

Methoxymethyl iodide

Dates

Last modified: 08-15-2023

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